3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole
Overview
Description
3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole is a heterocyclic compound that features an isoxazole ring substituted with methyl groups at positions 3 and 5, and a sulfonylmethyl group attached to a 4-nitrophenyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from the corresponding nitro compound using a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired isoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the preparation of the nitrile oxide intermediate, followed by its reaction with an alkyne in the presence of a suitable catalyst to form the isoxazole ring.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methyl groups on the isoxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed:
Reduction of Nitro Group: 3,5-Dimethyl-4-{[(4-aminophenyl)sulfonyl]methyl}isoxazole.
Reduction of Sulfonyl Group: 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole.
Scientific Research Applications
3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their function.
Comparison with Similar Compounds
- 3,5-Dimethyl-4-{[(4-aminophenyl)sulfonyl]methyl}isoxazole
- 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfanyl]methyl}isoxazole
- 3,5-Dimethyl-4-{[(4-methylphenyl)sulfonyl]methyl}isoxazole
Uniqueness: 3,5-Dimethyl-4-{[(4-nitrophenyl)sulfonyl]methyl}isoxazole is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,5-dimethyl-4-[(4-nitrophenyl)sulfonylmethyl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-8-12(9(2)19-13-8)7-20(17,18)11-5-3-10(4-6-11)14(15)16/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLKLROIBCMJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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